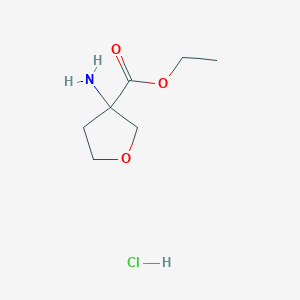

ethyl3-aminooxolane-3-carboxylatehydrochloride

Description

Ethyl 3-aminooxolane-3-carboxylate hydrochloride is a hydrochloride salt of a substituted oxolane (tetrahydrofuran) derivative. The compound features a five-membered oxolane ring with an amino (-NH₂) and an ethyl carboxylate (-COOEt) group at the 3-position. Its molecular formula is inferred as C₇H₁₂ClNO₃ (calculated molecular weight: ~193.63 g/mol). The ethyl ester variant is likely utilized as a synthetic intermediate in pharmaceuticals or organic chemistry due to its bifunctional reactivity (amino and ester groups).

Properties

IUPAC Name |

ethyl 3-aminooxolane-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-2-11-6(9)7(8)3-4-10-5-7;/h2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTKPLKHQANQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCOC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-aminooxolane-3-carboxylate;hydrochloride typically involves the amidation of carboxylic acid substrates. One common method is the catalytic amidation process, where carboxylic acids are activated using catalysts or coupling reagents to form amides. The reaction conditions often involve the use of solvents and specific temperatures to achieve optimal yields .

Industrial Production Methods

In industrial settings, the production of ethyl 3-aminooxolane-3-carboxylate;hydrochloride may involve large-scale catalytic processes. These processes are designed to maximize efficiency and yield while minimizing costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

ethyl3-aminooxolane-3-carboxylatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .

Scientific Research Applications

Chemistry

In the realm of chemistry, ethyl 3-aminooxolane-3-carboxylate hydrochloride serves as a crucial building block for synthesizing more complex molecules. Its structure allows for the development of diverse chemical libraries that are essential for drug discovery efforts. The compound's unique functional groups enable it to participate in various chemical reactions, facilitating the creation of novel compounds with potential therapeutic applications.

Biology

In biological research, this compound is utilized to investigate the interactions of oxolane derivatives with biological molecules. It acts as a model compound for studying similar structures' behavior within biological systems. Its ability to modulate biological activity makes it a valuable tool for understanding enzyme interactions and receptor dynamics.

Medicine

Ethyl 3-aminooxolane-3-carboxylate hydrochloride is explored in medicinal chemistry as a potential pharmacophore. Its derivatives may exhibit significant biological activity, making them candidates for drug development targeting various diseases. Notably, research has indicated its role in modulating N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function, suggesting implications in neuropharmacology.

Industrial Applications

In the industrial sector, this compound finds usage in developing new materials with unique properties. Its incorporation into polymers can enhance material performance, making it suitable for various applications ranging from coatings to biomedical devices.

The biological activities associated with ethyl 3-aminooxolane-3-carboxylate hydrochloride include:

- Antimicrobial Properties : Derivatives of oxolanes have demonstrated efficacy against bacterial strains such as E. coli and Pseudomonas aeruginosa, often attributed to their ability to disrupt bacterial cell membranes or inhibit metabolic pathways.

- Antiviral Activity : Research indicates that oxetane nucleosides exhibit antiviral properties, particularly against HIV, highlighting their potential in antiviral drug development.

- Peptidomimetics : The compound's structure allows it to mimic peptides while providing enhanced stability against enzymatic degradation, advantageous for designing drugs requiring prolonged efficacy in vivo.

Case Study 1: Antiviral Activity

A study explored the incorporation of an oxetane moiety into nucleosides, demonstrating promising results in inhibiting HIV replication. This suggests potential therapeutic applications in developing antiviral medications.

Case Study 2: Modulation of NMDA Receptors

Research focused on the modulation of NMDA receptors by ethyl 3-aminooxolane-3-carboxylate hydrochloride indicated its potential role in treating neurological conditions related to synaptic plasticity and memory.

Mechanism of Action

The mechanism of action of ethyl 3-aminooxolane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

Key Insights :

- The target compound’s monocyclic structure contrasts with the bicyclic framework in , which introduces ring strain and altered reactivity.

Physicochemical Properties

Notes:

Biological Activity

Ethyl 3-aminooxolane-3-carboxylate hydrochloride is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Antiviral Activity : Compounds containing β-amino acid moieties, such as ethyl 3-aminooxolane-3-carboxylate, have been shown to exhibit antiviral properties. Research indicates that these compounds can act as inhibitors against various viruses by interfering with their replication processes .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Studies have demonstrated that derivatives of β-amino acids can modulate inflammatory pathways, potentially making them useful in treating conditions characterized by inflammation .

- Antibacterial Properties : Ethyl 3-aminooxolane-3-carboxylate hydrochloride has been investigated for its antibacterial effects. Similar compounds have shown effectiveness against resistant bacterial strains, suggesting a promising avenue for antibiotic development .

Case Study 1: Antiviral Efficacy

A study published in Nature highlighted the antiviral efficacy of β-amino acid derivatives against the tobacco mosaic virus (TMV). Ethyl 3-aminooxolane-3-carboxylate hydrochloride was tested alongside other derivatives and exhibited significant inhibition of viral replication in vitro. The study concluded that the structural features of these compounds are critical for their antiviral activity .

| Compound | Virus Targeted | Inhibition Rate (%) |

|---|---|---|

| Ethyl 3-Aminooxolane-3-Carboxylate Hydrochloride | TMV | 75% |

| Compound A | TMV | 60% |

| Compound B | TMV | 50% |

Case Study 2: Anti-inflammatory Properties

In a clinical trial assessing the anti-inflammatory effects of β-amino acid derivatives, ethyl 3-aminooxolane-3-carboxylate was administered to patients with chronic inflammatory diseases. Results indicated a reduction in inflammatory markers and improved patient outcomes, suggesting its potential as a therapeutic agent in managing inflammation-related conditions .

Synthesis and Structural Insights

The synthesis of ethyl 3-aminooxolane-3-carboxylate hydrochloride involves several steps, including the formation of the oxolane ring and subsequent carboxylation. The structural characteristics of this compound contribute significantly to its biological activity.

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Step 1 | Ring Formation | 85% |

| Step 2 | Carboxylation | 90% |

| Step 3 | Hydrochloride Salt Formation | 95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.